13-Tetradecyn-1-OL
Overview
Description
13-Tetradecyn-1-OL is an organic compound with the molecular formula C14H26O It is a long-chain alkyne alcohol, characterized by the presence of a triple bond between the 13th and 14th carbon atoms and a hydroxyl group at the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Tetradecyn-1-OL typically involves the following steps:
Starting Material: The synthesis often begins with a long-chain alkyne, such as 1-dodecyne.
Hydroboration-Oxidation: The alkyne undergoes hydroboration-oxidation to introduce the hydroxyl group at the terminal carbon. This involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 13-Tetradecyn-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone, using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The triple bond can be reduced to a double bond or single bond using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) with Pd/C or Lindlar’s catalyst.
Substitution: SOCl2, PBr3, or tosyl chloride (TsCl).
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Alkyl halides or tosylates.
Scientific Research Applications
13-Tetradecyn-1-OL has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving alkyne substrates.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 13-Tetradecyn-1-OL involves its interaction with molecular targets through its hydroxyl group and triple bond. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways.
Comparison with Similar Compounds
13-Tetradecen-1-OL: Similar structure but with a double bond instead of a triple bond.
13-Tetradecanol: Saturated analog with no double or triple bonds.
11-Tetradecyn-1-OL: Similar alkyne alcohol with the triple bond at a different position.
Properties
IUPAC Name |
tetradec-13-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h1,15H,3-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWKICJAFBYQIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454286 | |
Record name | 13-TETRADECYN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18202-12-5 | |
Record name | 13-TETRADECYN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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